molecular formula C16H23BrN2O3 B1501040 tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1065484-40-3

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B1501040
CAS No.: 1065484-40-3
M. Wt: 371.27 g/mol
InChI Key: BIWFCUZPVIMTCB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (: 1065484-40-3) is a high-purity chemical building block offered at 95% purity for research and development purposes . This compound, with a molecular formula of C16H23BrN2O3 and a molecular weight of 371.2694 g/mol, is a solid at room temperature . It features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, which is a crucial motif in synthetic and medicinal chemistry. The presence of the 6-bromopyridinyl moiety serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This makes the compound an invaluable scaffold in the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates and other advanced organic materials. The product is supplied in quantities of 100mg and 250mg and is intended for research use only. It is strictly not for diagnostic or therapeutic use, nor for personal use .

Properties

IUPAC Name

tert-butyl 3-[(6-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFCUZPVIMTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671538
Record name tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-40-3
Record name tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Cesium Carbonate in DMF

A key preparation route involves the reaction of a Boc-protected piperidine derivative bearing a leaving group on the hydroxymethyl substituent with 6-bromopyridin-2-ol under basic conditions.

Parameter Details
Starting material tert-Butyl 4-[(methylsulfonyl)oxy]methyl)piperidine-1-carboxylate
Nucleophile 6-bromopyridin-2-ol (or 2-amino-5-bromopyridin-3-ol in a similar context)
Base Cesium carbonate (Cs2CO3)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Reaction time 2 hours
Work-up Dilution with water, extraction with dichloromethane, washing with brine, drying over Na2SO4
Purification Silica gel chromatography (petroleum ether/ethyl acetate gradient)
Yield Approximately 90%

Reaction Summary:

  • The mesylate (methylsulfonyl) leaving group on the piperidine hydroxymethyl substituent is displaced by the phenolate anion derived from 6-bromopyridin-2-ol.
  • Cesium carbonate acts as a strong base to generate the phenolate nucleophile.
  • The reaction proceeds efficiently in DMF at elevated temperature.
  • The product is isolated as a white solid after chromatographic purification.

This method is reported with high yield and reproducibility, making it a preferred route for this compound's synthesis.

Mitsunobu Reaction for Ether Formation

An alternative and widely used method for forming the ether linkage between the piperidine hydroxymethyl group and the bromopyridinyl moiety is the Mitsunobu reaction.

Parameter Details
Starting materials Boc-protected piperidine methanol derivative and 6-bromopyridin-2-ol
Reagents Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD)
Solvent Tetrahydrofuran (THF)
Temperature 0 to 20 °C
Reaction time 24 to 48 hours
Atmosphere Inert (nitrogen or argon)
Work-up Concentration under reduced pressure, chromatographic purification
Yield 55% to 85% depending on conditions and substrates

Reaction Summary:

  • The Mitsunobu reaction facilitates the conversion of the hydroxyl group on the piperidine derivative into an ether by nucleophilic substitution with the phenol group of 6-bromopyridin-2-ol.
  • Triphenylphosphine and DEAD activate the alcohol for nucleophilic attack.
  • The reaction is typically carried out in anhydrous THF under inert atmosphere to prevent side reactions.
  • Yields vary with substrate and exact conditions but are generally moderate to high.
  • This method allows for stereochemical inversion if stereocenters are present and is versatile for similar ether syntheses.

Other Considerations and Modifications

  • Protection of the piperidine nitrogen as a Boc carbamate is crucial to prevent side reactions and to facilitate purification.
  • Alternative bases and solvents may be explored, but cesium carbonate in DMF has shown optimal results for nucleophilic substitution.
  • The Mitsunobu reaction requires careful control of temperature and atmosphere to maximize yield and minimize decomposition.
  • Purification is commonly achieved by silica gel chromatography using petroleum ether and ethyl acetate gradients.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Nucleophilic substitution Cs2CO3, DMF, 80 °C, 2 h ~90 High yield, straightforward work-up Requires mesylate precursor
Mitsunobu reaction PPh3, DEAD, THF, 0-20 °C, 24-48 h, inert atmosphere 55-85 Versatile, mild conditions Longer reaction time, sensitive reagents
Alternative Mitsunobu variants Similar reagents, varied temperatures and times 55-70 Moderate to good yields Requires inert atmosphere, careful handling

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the bromopyridinyl moiety.

    Reduction: Reduction reactions can target the bromopyridinyl group, potentially converting it to a pyridinyl group.

    Substitution: The bromine atom in the bromopyridinyl moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the piperidine ring or the bromopyridinyl moiety.

    Reduction Products: Reduced forms of the bromopyridinyl group.

    Substitution Products: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1065484-40-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₃BrN₂O₃
  • Molecular Weight : 371.27 g/mol
  • IUPAC Name : tert-butyl 3-{[(6-bromo-2-pyridinyl)oxy]methyl}-1-piperidinecarboxylate
  • Storage Conditions : Inert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of a piperidine derivative with a brominated pyridine compound. The process includes several steps such as nucleophilic substitution and esterification, which are crucial for obtaining the desired product with high purity and yield.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. A study focusing on similar compounds found that certain piperidinothiosemicarbazones exhibited tuberculostatic activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 4 to 6.25 µg/mL . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various cell lines. For instance, the half-maximal inhibitory concentration (IC₅₀) values were determined for several piperidine derivatives, indicating their selective toxicity towards cancerous versus non-cancerous cells. Compounds with IC₅₀ values significantly higher than their MIC values against M. tuberculosis demonstrated low toxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural features:

  • Basicity : The basicity of substituents on the heteroaromatic ring affects antimicrobial potency.
  • Substitution Position : Variations in substitution at the C-4 or C-6 positions of the pyridine ring can enhance or diminish activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can modify the pharmacological profile.

Case Studies

  • Tuberculostatic Activity : A comparative study showed that compounds with piperidine substitutions retained strong activity against multiple strains of M. tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, reinforcing their potential as therapeutic agents .

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The bromopyridine moiety positions the compound as a versatile intermediate for synthesizing kinase inhibitors or receptor modulators via cross-coupling.
  • Material Science : Its stability and functional groups make it suitable for designing metal-organic frameworks (MOFs) or catalysts.

Q & A

Basic Synthesis Methods

Q: What are the typical synthetic routes and reaction conditions for preparing tert-butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate? A: The synthesis generally involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Step 1: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group via carbamate formation under Schotten-Baumann conditions .
  • Step 2: Introduction of the ((6-bromopyridin-2-yl)oxy)methyl group at position 3 of the piperidine. This may involve nucleophilic substitution or Mitsunobu reactions, using 6-bromo-2-hydroxypyridine and a methylene linker precursor (e.g., chloromethyl or bromomethyl intermediates).
  • Reaction Conditions: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF), with catalysts like 4-dimethylaminopyridine (DMAP) and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) .
  • Purification: Column chromatography or recrystallization from solvents like ethyl acetate/hexane yields the final product as a light yellow solid .

Advanced Synthetic Challenges

Q: What are critical challenges in optimizing regioselectivity and protecting group strategies during synthesis? A:

  • Regioselectivity: The bromine atom at position 6 of the pyridine ring may sterically hinder reactions, requiring careful control of reaction temperature and stoichiometry to avoid byproducts .
  • Protecting Group Stability: The Boc group on piperidine is sensitive to acidic conditions. Alternative strategies (e.g., Fmoc protection) may be explored for orthogonal deprotection in multi-step syntheses .
  • Side Reactions: Competing O-alkylation vs. N-alkylation during linker attachment can occur. Using phase-transfer catalysts or polar aprotic solvents (e.g., DMF) improves selectivity .

Physicochemical Properties

Q: What key physicochemical properties influence this compound’s reactivity and biological activity? A:

PropertyValue/DescriptionRelevanceSource
Hydrogen Bonding Acceptors: 5; Donors: 0Impacts solubility and membrane permeability .
Topological PSA 85 ŲPredicts moderate blood-brain barrier penetration.
LogP Estimated ~3.2 (calculated)Affects partitioning in lipid bilayers.
Solubility Sparingly soluble in water; soluble in DMSO, DCMStorage at 2–8°C recommended for stability .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for structural confirmation? A:

  • NMR:
    • ¹H NMR: Peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ 3.0–4.0 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm).
    • ¹³C NMR: Boc carbonyl (δ ~155 ppm), pyridine C-Br (δ ~120 ppm) .
  • Mass Spectrometry (MS): ESI-MS expected to show [M+H]⁺ at m/z ~385 (C₁₆H₂₂BrN₂O₃⁺) .
  • IR: Stretch frequencies for C=O (Boc, ~1700 cm⁻¹) and C-O-C (ether, ~1250 cm⁻¹) .

Mechanistic Studies

Q: How does the bromine substituent influence electronic properties and reactivity? A:

  • Electronic Effects: The electron-withdrawing bromine atom deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) reactivity. This directs cross-coupling reactions (e.g., Suzuki-Miyaura) to occur selectively at the brominated position .
  • Steric Effects: Steric hindrance at position 6 necessitates bulky ligands (e.g., XPhos) for efficient palladium-catalyzed couplings .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating biological activity? A:

  • Kinase Inhibition Assays: Test against focal adhesion kinase (FAK) due to structural similarity to known inhibitors containing piperidine and bromopyridine motifs .
  • Cellular Uptake Studies: Use fluorescently tagged analogs to assess membrane permeability via flow cytometry .
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify potential therapeutic windows .

Structure-Activity Relationships (SAR)

Q: How do modifications to the piperidine or pyridine moieties affect pharmacological profiles? A:

ModificationObserved EffectExample CompoundsSource
Pyridine Bromine → Cl Reduced kinase inhibition potency6-Chloro analog (IC₅₀: 1.2 μM vs. 0.8 μM for Br)
Boc Removal Increased cytotoxicity but lower selectivityDeprotected amine (IC₅₀: 0.5 μM, HeLa)
Linker Elongation Improved solubility but reduced logPEthylene glycol spacer (logP: 2.1)

Stability Under Various Conditions

Q: What are the stability profiles of this compound under different storage and solution conditions? A:

  • Solid-State Stability: Stable at 2–8°C for >12 months; decomposition observed at >40°C (TGA data) .
  • Solution Stability:
    • Aqueous Buffers (pH 7.4): t₁/₂ ~48 hours (hydrolysis of Boc group in basic conditions).
    • DMSO: Stable for 1 month at -20°C; avoid repeated freeze-thaw cycles .
  • Light Sensitivity: Protect from UV light to prevent debromination (confirmed by HPLC-MS) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

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